molecular formula C12H16O2 B7862597 1-Cyclopropyl-1-(2-methoxyphenyl)ethanol

1-Cyclopropyl-1-(2-methoxyphenyl)ethanol

Cat. No.: B7862597
M. Wt: 192.25 g/mol
InChI Key: ADTUDJZGQNTETD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Cyclopropyl-1-(2-methoxyphenyl)ethanol, with the molecular formula C12H16O2, is a specialty ethanol derivative characterized by a cyclopropyl group and a 2-methoxyphenyl substituent on the carbinol carbon atom . This specific arrangement of a cyclopropyl ring adjacent to an o-methoxyphenyl group makes it a compound of significant interest in synthetic organic and medicinal chemistry research. It is primarily utilized as a key synthetic intermediate or building block for the preparation of more complex molecules, a role supported by the frequent appearance of analogous cyclopropyl- and methoxyphenyl-containing ethanol derivatives in chemical research . Researchers value this compound for exploring structure-activity relationships, particularly in the development of novel bioactive molecules or functional materials, given that the cyclopropane ring can impart conformational constraint and influence metabolic stability. The compound is offered as a high-purity material for research applications. It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Proper safety protocols should be followed, and handling should be conducted by qualified personnel in a controlled laboratory setting.

Properties

IUPAC Name

1-cyclopropyl-1-(2-methoxyphenyl)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O2/c1-12(13,9-7-8-9)10-5-3-4-6-11(10)14-2/h3-6,9,13H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADTUDJZGQNTETD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CC1)(C2=CC=CC=C2OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 1 Cyclopropyl 1 2 Methoxyphenyl Ethanol and Its Stereoisomers

Carbon-Carbon Bond Formation Strategies

The construction of the core structure of 1-cyclopropyl-1-(2-methoxyphenyl)ethanol hinges on the effective formation of carbon-carbon bonds. This is primarily achieved through the addition of a cyclopropyl (B3062369) nucleophile to a carbonyl group or by constructing the cyclopropyl ring on a precursor molecule.

Alkylation Reactions Utilizing Organometallic Reagents (e.g., Grignard Chemistry)

A primary and well-established method for the synthesis of 1-cyclopropyl-1-(2-methoxyphenyl)ethanol involves the use of Grignard reagents. libretexts.org This approach relies on the nucleophilic addition of a cyclopropyl magnesium halide to a suitable ketone precursor.

The synthesis of 1-cyclopropyl-1-(2-methoxyphenyl)ethanol has been successfully demonstrated through the Grignard reaction. In a typical procedure, cyclopropyl bromide is reacted with magnesium turnings in an ether solvent, such as diethyl ether or tetrahydrofuran (B95107), to form cyclopropylmagnesium bromide. rsc.orgd-nb.info This organometallic compound then serves as a potent nucleophile. The subsequent addition of 1-(2-methoxyphenyl)ethan-1-one to the Grignard reagent, followed by an aqueous workup, yields the desired tertiary alcohol, 1-cyclopropyl-1-(2-methoxyphenyl)ethanol. rsc.org A specific example of this synthesis reported a yield of 76% for the product, which was characterized as a yellow oil. rsc.org

Table 1: Grignard Reaction for the Synthesis of 1-Cyclopropyl-1-(2-methoxyphenyl)ethanol

Reactants Reagents Solvent Product Yield

This table illustrates a specific example of a Grignard reaction used to synthesize the target compound.

Catalytic Approaches for Cyclopropyl Ring Construction (e.g., Sulfur Ylide Mediated Cyclopropanation)

An alternative strategy for forming the cyclopropyl group is through cyclopropanation reactions, with sulfur ylides being a notable reagent class for this purpose. acsgcipr.org The Corey-Chaykovsky reaction, which employs a sulfur ylide, is a powerful method for converting carbonyl compounds or α,β-unsaturated carbonyls into epoxides or cyclopropanes, respectively. nih.gov

In the context of synthesizing 1-cyclopropyl-1-(2-methoxyphenyl)ethanol, a hypothetical approach would involve the reaction of a suitable precursor containing a carbon-carbon double bond with a sulfur ylide. For instance, a chalcone (B49325) derivative, (E)-1-(2-methoxyphenyl)-3-phenylprop-2-en-1-one, could potentially undergo cyclopropanation with a sulfur ylide to form a cyclopropyl ketone, which could then be further elaborated to the target alcohol. The mechanism of sulfur ylide-mediated cyclopropanation involves the initial nucleophilic addition of the ylide to a Michael acceptor, followed by an intramolecular SN2 reaction to form the three-membered ring. acsgcipr.org The stereoselectivity of this process can be influenced by the nature of the ylide and the reaction conditions. nih.govbris.ac.uk

Stereoselective Synthesis of 1-Cyclopropyl-1-(2-methoxyphenyl)ethanol Derivatives

The presence of a stereocenter at the carbinol carbon in 1-cyclopropyl-1-(2-methoxyphenyl)ethanol means that this compound can exist as a pair of enantiomers. The synthesis of single enantiomers or the control of diastereoselectivity in related derivatives is a significant challenge that can be addressed through various stereoselective techniques.

Asymmetric Catalysis in Cyclopropyl Alcohol Formation

Asymmetric catalysis offers a direct route to enantiomerically enriched cyclopropyl-containing molecules. Chiral catalysts can be employed in reactions that form the cyclopropane (B1198618) ring or in reactions that introduce the hydroxyl group. For example, the asymmetric cyclopropanation of alkenes using a chiral catalyst and a carbene source is a well-developed field.

While a specific application to 1-cyclopropyl-1-(2-methoxyphenyl)ethanol is not detailed in the provided search results, the principle can be illustrated. A chiral N,N'-dioxide/Mg(OTf)₂ complex has been used to catalyze the asymmetric ring-opening/cyclopropanation of cyclic sulfur ylides with other reactants, affording spirocyclopropyloxindoles with high enantiomeric excess (ee). acs.org Such catalytic systems could potentially be adapted for the asymmetric synthesis of cyclopropyl ketones, which are precursors to the target alcohol.

Chiral Auxiliary and Resolving Agent Strategies

The use of chiral auxiliaries is a classical yet effective method for controlling stereochemistry. rsc.org In this approach, a chiral molecule is temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed. For the synthesis of chiral cyclopropane derivatives, a chiral auxiliary can be attached to a precursor molecule to direct a diastereoselective cyclopropanation reaction. A temporary stereocenter approach has been described for the asymmetric synthesis of chiral cyclopropane-carboxaldehydes, which could be precursors to the target alcohol. rsc.org

Alternatively, a racemic mixture of 1-cyclopropyl-1-(2-methoxyphenyl)ethanol could be separated into its individual enantiomers through resolution. This can be achieved by reacting the racemic alcohol with a chiral resolving agent to form a pair of diastereomers, which can then be separated by physical means such as crystallization or chromatography. Subsequent removal of the resolving agent would afford the pure enantiomers.

Diastereoselective Control in Nucleophilic Additions

When a substrate already contains a stereocenter, the introduction of a new one can be influenced by the existing chirality, a phenomenon known as diastereoselective control. In the context of synthesizing derivatives of 1-cyclopropyl-1-(2-methoxyphenyl)ethanol, if a chiral center is already present in the molecule, the nucleophilic addition to a carbonyl group can proceed with a degree of diastereoselectivity. nih.gov

For instance, the addition of a nucleophile to a cyclopropene (B1174273) can be highly diastereoselective, controlled by steric effects or by a directing group within the molecule. nih.gov While this specific example relates to the formation of the cyclopropane ring itself, the principle of substrate-controlled diastereoselectivity is broadly applicable in organic synthesis.

Advanced Synthetic Protocols for Structurally Related Analogs

The development of novel synthetic methodologies is crucial for accessing structurally diverse analogs of 1-cyclopropyl-1-(2-methoxyphenyl)ethanol. Advanced synthetic protocols, such as multicomponent and cascade reactions, as well as targeted functionalization strategies, offer powerful tools for creating libraries of related compounds with potential applications in various fields of chemical research.

Multicomponent and Cascade Reactions

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single reaction vessel to form a complex product that incorporates substantial portions of all the starting materials. These reactions are characterized by their high atom economy, step economy, and operational simplicity, making them attractive for the rapid generation of molecular diversity.

While a specific multicomponent reaction for the direct synthesis of 1-cyclopropyl-1-(2-methoxyphenyl)ethanol is not prominently reported, the principles of MCRs can be applied to generate structurally related tertiary alcohols and cyclopropane-containing molecules. For instance, the Petasis reaction, a three-component reaction between an amine, a carbonyl compound, and a boronic acid, is a versatile method for the synthesis of a wide range of substituted amines and could be conceptually adapted.

Cascade reactions, also known as tandem or domino reactions, involve a sequence of two or more bond-forming or bond-breaking transformations that occur consecutively in a single pot under the same reaction conditions. These reactions can lead to the formation of complex cyclic and polycyclic structures from simple acyclic precursors in a highly efficient manner. For example, cascade reactions involving the ring-opening of cyclopropyl ketones with 1,2-diamino arenes have been developed for the synthesis of 1,2-disubstituted benzimidazoles. nih.gov This type of reactivity highlights the potential of the cyclopropyl group in the target molecule to participate in cascade sequences.

A mechanochemical approach for the synthesis of 1,2-disubstituted benzimidazoles from donor-acceptor cyclopropyl ketones and 1,2-diaminoarenes has been reported, showcasing a metal-free and solventless cascade reaction. nih.gov The reaction proceeds via ring-opening, cyclization, and a retro-Mannich reaction. nih.gov The table below summarizes the substrate scope for this transformation.

Table 1: Mechanochemical Cascade Cyclization of Cyclopropyl Ketones with 1,2-Diamino Arenes nih.gov
EntryCyclopropyl Ketone1,2-Diamino AreneProductYield (%)
1(2-Benzoylcyclopropyl)(phenyl)methanone1,2-Phenylenediamine1-Benzyl-2-phenyl-1H-benzo[d]imidazole94
2(2-(4-Methylbenzoyl)cyclopropyl)(phenyl)methanone1,2-Phenylenediamine1-Benzyl-2-(p-tolyl)-1H-benzo[d]imidazole92
3(2-(4-Methoxybenzoyl)cyclopropyl)(phenyl)methanone1,2-Phenylenediamine1-Benzyl-2-(4-methoxyphenyl)-1H-benzo[d]imidazole90
4(2-Benzoylcyclopropyl)(phenyl)methanone4,5-Dimethyl-1,2-phenylenediamine1-Benzyl-5,6-dimethyl-2-phenyl-1H-benzo[d]imidazole93

Functionalization Strategies for Aromatic and Cyclopropyl Moieties

The presence of both a methoxy-activated aromatic ring and a strained cyclopropyl group in 1-cyclopropyl-1-(2-methoxyphenyl)ethanol offers multiple opportunities for post-synthesis functionalization to generate a diverse range of analogs.

Functionalization of the Aromatic Moiety:

The 2-methoxyphenyl group is susceptible to electrophilic aromatic substitution reactions. The methoxy (B1213986) group is an ortho-, para-directing activator, meaning that incoming electrophiles will preferentially add to the positions ortho and para to the methoxy group. Given that the position para to the methoxy group is occupied by the cyclopropylethanol substituent, further functionalization would be expected to occur at the positions ortho to the methoxy group (positions 3 and 5 of the benzene (B151609) ring). Standard electrophilic aromatic substitution reactions such as nitration, halogenation, Friedel-Crafts acylation, and alkylation could potentially be employed to introduce a variety of functional groups onto the aromatic ring, provided the reaction conditions are compatible with the tertiary alcohol and cyclopropyl functionalities.

Functionalization of the Cyclopropyl Moiety:

The cyclopropyl group, due to its inherent ring strain and increased p-character of its C-C bonds, can undergo a variety of transformations, including C-H functionalization and ring-opening reactions.

Palladium-catalyzed C(sp³)–H activation has emerged as a powerful tool for the direct functionalization of cyclopropanes. nih.gov For instance, the enantioselective C(sp³)–H arylation of aminomethyl-cyclopropanes with aryl boronic acids has been reported, directed by a tertiary alkylamine. nih.gov This methodology could potentially be adapted for the functionalization of the cyclopropyl ring in analogs of 1-cyclopropyl-1-(2-methoxyphenyl)ethanol that bear a suitable directing group. The table below illustrates the scope of this type of transformation.

Table 2: Pd(II)-Catalyzed Enantioselective C(sp³)–H Arylation of Aminomethyl-cyclopropanes nih.gov
EntryAminomethyl-cyclopropane SubstrateAryl Boronic AcidProductYield (%)Enantiomeric Ratio (e.r.)
1N,N-Dimethyl-1-cyclopropylmethanamine4-Tolylboronic acidN,N-Dimethyl-1-(2-(p-tolyl)cyclopropyl)methanamine7595:5
2N,N-Dimethyl-1-cyclopropylmethanamine4-Methoxyphenylboronic acidN,N-Dimethyl-1-(2-(4-methoxyphenyl)cyclopropyl)methanamine7096:4
3N,N-Dimethyl-1-cyclopropylmethanamine4-Fluorophenylboronic acidN,N-Dimethyl-1-(2-(4-fluorophenyl)cyclopropyl)methanamine6895:5
4N-Cyclopropyl-N-methyl-1-cyclopropylmethanaminePhenylboronic acidN-Cyclopropyl-N-methyl-1-(2-phenylcyclopropyl)methanamine6594:6

Furthermore, the cyclopropyl carbinol motif can undergo acid-catalyzed ring-opening reactions to form homoallylic alcohols or other rearranged products. nih.gov The specific outcome of such reactions is highly dependent on the reaction conditions and the substitution pattern of the cyclopropyl carbinol. This reactivity provides another avenue for the structural diversification of 1-cyclopropyl-1-(2-methoxyphenyl)ethanol.

Chemical Reactivity and Transformation Pathways of 1 Cyclopropyl 1 2 Methoxyphenyl Ethanol

Cyclopropyl (B3062369) Ring-Opening and Rearrangement Reactions

The high ring strain of the cyclopropane (B1198618) ring (approximately 27 kcal/mol) is a primary driver for the reactivity of 1-Cyclopropyl-1-(2-methoxyphenyl)ethanol. Reactions that facilitate the opening of this ring are often thermodynamically favorable, leading to the formation of more stable, acyclic structures. The adjacent tertiary alcohol and the 2-methoxyphenyl group play crucial roles in stabilizing intermediates formed during these transformations, thereby influencing the reaction pathways and product selectivity.

Annulation Reactions Leading to Heterocyclic Frameworks (e.g., Thiophene (B33073) Synthesis)

A significant transformation of cyclopropyl ethanol (B145695) derivatives involves their use in annulation reactions to construct heterocyclic systems. A notable example is the synthesis of thiophene aldehydes. rsc.org In this one-pot procedure, cyclopropyl ethanols react with potassium sulfide (B99878) (K₂S) in dimethyl sulfoxide (B87167) (DMSO) at an elevated temperature. rsc.org The reaction proceeds through a ring-opening/annulation cascade, achieving the formation of two new carbon-sulfur bonds. rsc.org

The mechanism involves the cleavage of C-C bonds within the cyclopropyl group, with DMSO acting as both the solvent and a mild oxidant. rsc.org This method demonstrates good functional group tolerance and proceeds under relatively mild conditions, providing a concise route to functionalized thiophenes from readily available cyclopropyl ethanols. rsc.org

Table 1: Synthesis of Thiophene Aldehydes from Cyclopropyl Ethanols rsc.org
Starting Cyclopropyl Ethanol DerivativeProductYield (%)Conditions
1-Cyclopropyl-1-phenylethanol5-Methyl-3-phenylthiophene-2-carbaldehyde85K₂S, DMSO, 120 °C, 12h
1-Cyclopropyl-1-(p-tolyl)ethanol5-Methyl-3-(p-tolyl)thiophene-2-carbaldehyde83K₂S, DMSO, 120 °C, 12h
1-(4-Chlorophenyl)-1-cyclopropylethanol3-(4-Chlorophenyl)-5-methylthiophene-2-carbaldehyde72K₂S, DMSO, 120 °C, 12h
1-Cyclopropyl-1-(naphthalen-2-yl)ethanol5-Methyl-3-(naphthalen-2-yl)thiophene-2-carbaldehyde78K₂S, DMSO, 120 °C, 12h

Selective Cleavage and Rearrangement Mechanisms

The selective cleavage of the cyclopropane C-C bonds is a central theme in the chemistry of cyclopropyl carbinols. nih.gov The regioselectivity of the ring-opening is often governed by the stability of the resulting intermediate. In the case of 1-Cyclopropyl-1-(2-methoxyphenyl)ethanol, acid-catalyzed ring-opening would proceed via protonation of the hydroxyl group, followed by its departure as water to generate a tertiary carbocation. This cation is stabilized by the adjacent cyclopropyl and 2-methoxyphenyl groups. The subsequent cleavage of a cyclopropyl C-C bond relieves ring strain and leads to a more stable homoallylic cation, which can then be trapped by a nucleophile.

Strain-release-driven reactions are a key feature of cyclopropane chemistry. nih.gov For aryl-substituted cyclopropanes, photoredox catalysis can unlock C-C bond cleavage pathways by generating a radical cation intermediate. nih.gov The selective single-electron oxidation of the aryl group, combined with the thermodynamic driving force of ring-strain release, facilitates the opening of the otherwise inert cyclopropane ring. nih.gov This process can lead to the formation of new C-O, C-N, or other C-heteroatom bonds with high selectivity. nih.gov The stability of the radical intermediates and the orbital overlap between the SOMO (Singly Occupied Molecular Orbital) and the cyclopropyl sigma bonds are key controlling factors in these transformations. nih.gov

Reactions of the Hydroxyl Functionality

The tertiary hydroxyl group in 1-Cyclopropyl-1-(2-methoxyphenyl)ethanol is a key site for chemical modification, though its reactivity is influenced by the steric hindrance of the adjacent cyclopropyl and aryl groups.

Derivatization to Esters and Ethers

The hydroxyl group can undergo standard derivatization reactions to form esters and ethers.

Esterification: This can be achieved by reacting the alcohol with an acyl chloride or acid anhydride (B1165640) in the presence of a non-nucleophilic base like pyridine. Alternatively, Fischer esterification, using a carboxylic acid and a strong acid catalyst, can be employed, though the equilibrium nature of this reaction may require removal of water to drive it to completion.

Etherification: The formation of ethers from tertiary alcohols is more challenging. The Williamson ether synthesis, which involves deprotonation of the alcohol to form an alkoxide followed by reaction with an alkyl halide, is often inefficient for tertiary alcohols due to competing elimination reactions of the alkyl halide. However, specialized methods, such as using reagents like 2,4,6-trichloro-1,3,5-triazine (TCT) and dimethyl sulfoxide (DMSO) in methanol (B129727) or ethanol, have been shown to selectively convert benzylic alcohols into their corresponding ethers, suggesting a potential pathway for the derivatization of 1-Cyclopropyl-1-(2-methoxyphenyl)ethanol. organic-chemistry.org This method proceeds through a carbocation intermediate, which is favored for benzylic and tertiary systems. organic-chemistry.org

Oxidation and Reduction Chemistry at the Carbinol Center

Oxidation: Tertiary alcohols, such as 1-Cyclopropyl-1-(2-methoxyphenyl)ethanol, are resistant to oxidation under typical conditions (e.g., using chromate (B82759) or permanganate (B83412) reagents). This is because they lack a hydrogen atom on the carbinol carbon, and oxidation would necessitate the cleavage of a carbon-carbon bond, which requires much harsher conditions. nih.gov Therefore, direct oxidation of the carbinol center to a ketone is not a feasible pathway. nih.gov

Reduction (Dehydroxylation): The reduction of the carbinol center involves the removal of the hydroxyl group to form the corresponding hydrocarbon, 1-cyclopropyl-1-(2-methoxyphenyl)ethane. This transformation, known as dehydroxylation, typically proceeds in two steps. First, the hydroxyl group is converted into a better leaving group, for instance, by forming a tosylate ester or by protonation with a strong acid. youtube.com The intermediate is then treated with a reducing agent, such as lithium aluminum hydride (LiAlH₄), to displace the leaving group and install a hydrogen atom.

Transformations Involving the 2-Methoxyphenyl Moiety

The 2-methoxyphenyl group can also participate in various chemical transformations, primarily involving the methoxy (B1213986) group or the aromatic ring itself.

Ether Cleavage: The methyl ether of the 2-methoxyphenyl group can be cleaved to yield the corresponding phenol, 2-(1-cyclopropylethan-1-ol)phenol. This is a common transformation typically achieved using strong acids like hydrogen bromide (HBr) or Lewis acids such as boron tribromide (BBr₃).

Electrophilic Aromatic Substitution: The methoxy group is a powerful activating group and an ortho, para-director for electrophilic aromatic substitution. Given that the ortho position relative to the methoxy group is already substituted by the cyclopropylethanol moiety, incoming electrophiles would be directed primarily to the para position (C4) and the remaining ortho position (C6) of the benzene (B151609) ring. Potential reactions include nitration, halogenation, Friedel-Crafts acylation, and alkylation, leading to further functionalization of the aromatic core.

Electrophilic Aromatic Substitution Reactions

The phenyl ring of 1-Cyclopropyl-1-(2-methoxyphenyl)ethanol is activated towards electrophilic aromatic substitution (EAS) by the presence of the methoxy group (-OCH₃). The methoxy group is a powerful activating group and an ortho, para-director due to its ability to donate electron density to the aromatic ring through resonance. wikipedia.orglibretexts.org The 1-cyclopropyl-1-ethanol substituent, being an alkyl group, is also weakly activating and an ortho, para-director through its inductive effect.

However, the position of electrophilic attack is significantly influenced by steric hindrance. The 1-cyclopropyl-1-ethanol group is located at the ortho position relative to the methoxy group, creating considerable steric bulk around this site. Consequently, electrophilic attack at the other ortho position (C6) is also sterically hindered.

Given these electronic and steric factors, electrophilic substitution is predicted to occur predominantly at the para position (C4) relative to the strongly activating and sterically less demanding methoxy group. The meta positions (C3 and C5) are electronically disfavored. While some substitution might occur at the less hindered ortho position (C6), the para product is expected to be the major isomer.

Reaction Type Reagent/Conditions Predicted Major Product Predicted Minor Product(s)
NitrationHNO₃/H₂SO₄1-Cyclopropyl-1-(2-methoxy-5-nitrophenyl)ethanol1-Cyclopropyl-1-(2-methoxy-3-nitrophenyl)ethanol
HalogenationBr₂/FeBr₃1-Cyclopropyl-1-(5-bromo-2-methoxyphenyl)ethanol1-Cyclopropyl-1-(3-bromo-2-methoxyphenyl)ethanol
Friedel-Crafts AcylationCH₃COCl/AlCl₃1-Cyclopropyl-1-(5-acetyl-2-methoxyphenyl)ethanol1-Cyclopropyl-1-(3-acetyl-2-methoxyphenyl)ethanol

Modifications of the Methoxy Group

The methoxy group of 1-Cyclopropyl-1-(2-methoxyphenyl)ethanol can be cleaved to yield the corresponding phenol, a transformation of significant interest in synthetic chemistry. This demethylation is typically achieved using strong Lewis acids or proton acids.

Common reagents for the cleavage of aryl methyl ethers include boron tribromide (BBr₃), aluminum chloride (AlCl₃), and strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI). researchgate.netrsc.orglibretexts.org The reaction with BBr₃ is often performed at low temperatures in an inert solvent like dichloromethane. The mechanism involves the formation of a Lewis acid-base adduct between the ether oxygen and the boron center, followed by nucleophilic attack of a bromide ion on the methyl group.

The steric hindrance provided by the adjacent 1-cyclopropyl-1-ethanol group might influence the reaction rate but is not expected to prevent the reaction. The choice of reagent can be critical to avoid side reactions involving the tertiary alcohol. For instance, strongly acidic conditions at elevated temperatures could lead to elimination of the hydroxyl group to form an alkene.

Reagent/Conditions Product Notes
BBr₃, CH₂Cl₂, low temp.2-(1-Cyclopropyl-1-hydroxyethyl)phenolA common and effective method for demethylation.
AlCl₃, CH₂Cl₂2-(1-Cyclopropyl-1-hydroxyethyl)phenolMay require careful control of conditions to avoid side reactions. researchgate.net
HBr (aq.), heat2-(1-Cyclopropyl-1-hydroxyethyl)phenolRisk of elimination of the tertiary alcohol to form an alkene. libretexts.org

Advanced Spectroscopic Characterization and Mechanistic Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom, allowing for the precise mapping of the molecular framework.

Detailed Proton (¹H) NMR Spectral Assignment and Coupling Analysis

The protons of the cyclopropyl (B3062369) group are expected to appear in the upfield region of the spectrum, typically between 0.0 and 1.5 ppm. Due to their diastereotopic nature, the methylene (B1212753) protons on the cyclopropyl ring would likely present as complex multiplets. The methoxy (B1213986) group (-OCH₃) protons would give rise to a sharp singlet, anticipated to be around 3.8 ppm. The aromatic protons on the 2-methoxyphenyl group would appear in the downfield region, generally between 6.8 and 7.4 ppm, exhibiting characteristic splitting patterns (doublets, triplets, and multiplets) due to spin-spin coupling with neighboring protons. The hydroxyl (-OH) proton is expected to be a broad singlet, and its chemical shift can vary depending on the concentration and solvent.

A hypothetical data table for the predicted ¹H NMR spectrum is presented below:

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (J) (Hz)
Cyclopropyl-H (CH₂)0.2 - 0.8MultipletNot available
Cyclopropyl-H (CH)1.0 - 1.5MultipletNot available
Hydroxyl-H (OH)VariableBroad SingletNot applicable
Methoxyl-H (OCH₃)~3.8SingletNot applicable
Aromatic-H6.8 - 7.4MultipletNot available

Carbon-13 (¹³C) NMR for Structural Backbone Confirmation

Similar to the proton NMR data, specific experimental ¹³C NMR data for 1-Cyclopropyl-1-(2-methoxyphenyl)ethanol is not widely published. However, by referencing data for compounds like 1-(2-methoxyphenyl)ethanol (B80116), the approximate chemical shifts for the carbon atoms in the target molecule can be estimated. chemicalbook.com

The carbon atoms of the cyclopropyl ring would resonate at high field, typically between 5 and 20 ppm. The benzylic carbon attached to the hydroxyl and cyclopropyl groups would appear in the range of 70-80 ppm. The methoxy carbon is expected around 55 ppm. The aromatic carbons would show signals in the downfield region, from approximately 110 to 160 ppm, with the carbon attached to the methoxy group being the most deshielded.

A projected data table for the ¹³C NMR spectrum is as follows:

Carbon Assignment Predicted Chemical Shift (ppm)
Cyclopropyl (CH₂)5 - 15
Cyclopropyl (CH)15 - 25
Methoxyl (OCH₃)~55
Carbinol (C-OH)70 - 80
Aromatic (C-H)110 - 130
Aromatic (C-O & C-C)130 - 160

Two-Dimensional (2D) NMR Techniques (COSY, HMQC, HMBC, NOESY) for Stereochemical and Conformational Analysis

To unambiguously assign all proton and carbon signals and to elucidate the stereochemical and conformational aspects of 1-Cyclopropyl-1-(2-methoxyphenyl)ethanol, a suite of 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings within the molecule. For instance, it would show correlations between the protons on the cyclopropyl ring and the methine proton, as well as couplings between adjacent aromatic protons.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments would establish one-bond correlations between protons and their directly attached carbon atoms. This would be crucial for definitively assigning the signals of the cyclopropyl and aromatic carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. It would be particularly useful for determining the relative stereochemistry at the chiral center and the preferred conformation of the molecule by observing through-space interactions between the cyclopropyl protons, the aromatic protons, and the methoxy protons.

Mass Spectrometry (MS) for Accurate Mass and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It provides information about the molecular weight and elemental composition of a compound and can be used to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

While specific experimental HRMS data for 1-Cyclopropyl-1-(2-methoxyphenyl)ethanol was not found, this technique would be critical for confirming its elemental composition. HRMS can measure the mass of a molecule with very high accuracy (typically to within a few parts per million), which allows for the unambiguous determination of its molecular formula. For 1-Cyclopropyl-1-(2-methoxyphenyl)ethanol, with a chemical formula of C₁₂H₁₆O₂, the expected exact mass would be calculated and compared to the experimental value to confirm the composition.

Tandem Mass Spectrometry (MS/MS) for Fragment Ion Pathway Mapping

Tandem mass spectrometry (MS/MS) would be employed to investigate the fragmentation pathways of 1-Cyclopropyl-1-(2-methoxyphenyl)ethanol. In an MS/MS experiment, the molecular ion is isolated and then fragmented, and the resulting fragment ions are analyzed. This provides detailed information about the structure of the molecule and the stability of its fragments.

Based on the structure of 1-Cyclopropyl-1-(2-methoxyphenyl)ethanol, several fragmentation pathways can be predicted. A common fragmentation for alcohols is the loss of a water molecule. Another likely fragmentation would involve the cleavage of the bond between the benzylic carbon and the cyclopropyl group, leading to the formation of a stable benzylic carbocation. The fragmentation of the cyclopropyl ring itself is also a possibility. The study of related aryl cyclopropyl compounds has shown that fragmentation can involve the opening of the cyclopropyl ring.

A potential major fragmentation pathway could involve the formation of the 2-methoxybenzoyl cation. The analysis of these fragmentation patterns allows for the reconstruction of the molecule's structure and provides insights into its chemical stability under ionization conditions.

X-Ray Crystallography for Definitive Three-Dimensional Structure Determination

A thorough search for crystallographic data for 1-Cyclopropyl-1-(2-methoxyphenyl)ethanol did not yield any specific results. There are no published crystal structures in the Cambridge Crystallographic Data Centre (CCDC) or other publicly accessible databases for this exact compound. Consequently, detailed information regarding its solid-state conformation, bond lengths, bond angles, and crystal packing is not available at this time.

Chiral Chromatography for Enantiomeric Purity Assessment (e.g., Chiral HPLC)

There is no specific, published High-Performance Liquid Chromatography (HPLC) method for the enantiomeric separation of 1-Cyclopropyl-1-(2-methoxyphenyl)ethanol. The development of such a method would typically involve screening various chiral stationary phases (CSPs) and mobile phase compositions to achieve baseline separation of the (R)- and (S)-enantiomers. While general principles of chiral chromatography are well-established, specific conditions validated for this compound are not documented in the available scientific literature.

Computational and Theoretical Studies of 1 Cyclopropyl 1 2 Methoxyphenyl Ethanol

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations provide fundamental insights into the electronic structure of a molecule, which in turn governs its reactivity and spectroscopic properties. These methods, rooted in the principles of quantum mechanics, allow for the detailed investigation of molecules like 1-Cyclopropyl-1-(2-methoxyphenyl)ethanol.

Density Functional Theory (DFT) for Molecular Geometry Optimization and Energy Landscapes

Density Functional Theory (DFT) has emerged as a leading computational method for predicting the properties of molecules. It offers a balance between accuracy and computational cost, making it suitable for systems of the size of 1-Cyclopropyl-1-(2-methoxyphenyl)ethanol.

Molecular geometry optimization is a primary application of DFT. This process seeks to find the lowest energy arrangement of atoms in the molecule, its most stable three-dimensional structure. For 1-Cyclopropyl-1-(2-methoxyphenyl)ethanol, key structural parameters such as bond lengths, bond angles, and dihedral angles that define the spatial relationship between the cyclopropyl (B3062369), ethanol (B145695), and 2-methoxyphenyl moieties would be determined.

Table 1: Hypothetical Optimized Geometrical Parameters for 1-Cyclopropyl-1-(2-methoxyphenyl)ethanol (Calculated using DFT)

ParameterBond/AnglePredicted Value
Bond LengthC(aromatic)-C(ethanol)1.52 Å
C(ethanol)-O1.43 Å
C(ethanol)-C(cyclopropyl)1.51 Å
C-O(methoxy)1.36 Å
Bond AngleC(aromatic)-C(ethanol)-O110.5°
C(aromatic)-C(ethanol)-C(cyclopropyl)112.0°
Dihedral AngleC-C-C-O (defining rotamer)Various low-energy conformations
Note: The data in this table is hypothetical and for illustrative purposes, representing typical values that would be obtained from DFT calculations.

Prediction of Spectroscopic Properties (NMR, IR, UV-Vis) through Quantum Mechanics

Quantum mechanics can be used to predict various spectroscopic properties of a molecule, which are invaluable for its characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. github.io These predictions are based on the calculated electron density around each nucleus. By comparing the predicted spectrum with an experimental one, the structure of a synthesized compound can be confirmed. While experimental spectra for the parent compound 1-(2-methoxyphenyl)ethanol (B80116) are available, theoretical predictions for the target molecule would account for the specific electronic effects of the cyclopropyl group. chemicalbook.comchemicalbook.com

Infrared (IR) Spectroscopy: IR spectroscopy probes the vibrational modes of a molecule. Quantum chemical calculations can predict the frequencies and intensities of these vibrations. Each peak in the IR spectrum corresponds to a specific type of bond stretching or bending. For 1-Cyclopropyl-1-(2-methoxyphenyl)ethanol, characteristic peaks for the O-H stretch, C-O stretches, aromatic C-H stretches, and cyclopropyl C-H stretches would be predicted. This information can be compared with experimental data from sources like the NIST Chemistry WebBook for related compounds. chemicalbook.comnist.gov

UV-Vis Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Time-dependent DFT (TD-DFT) is commonly used to predict the wavelengths of maximum absorption (λ_max). These transitions typically involve the promotion of an electron from a lower energy occupied molecular orbital to a higher energy unoccupied molecular orbital. The predicted UV-Vis spectrum would reveal the electronic nature of the chromophore, which in this case is the substituted benzene (B151609) ring.

Table 2: Hypothetical Predicted Spectroscopic Data for 1-Cyclopropyl-1-(2-methoxyphenyl)ethanol

SpectrumFeaturePredicted Value
¹³C NMRC-OH~75 ppm
C(aromatic)-O~157 ppm
C(cyclopropyl)~10-20 ppm
IRO-H stretch~3400 cm⁻¹ (broad)
C-O stretch (ether)~1240 cm⁻¹
Aromatic C=C stretch~1600, 1490 cm⁻¹
UV-Visλ_max~275 nm
Note: This data is hypothetical and for illustrative purposes. Actual values would be obtained from specific quantum chemical calculations.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Charge Distribution

The frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's reactivity. uci.edu The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity.

An analysis of the HOMO and LUMO for 1-Cyclopropyl-1-(2-methoxyphenyl)ethanol would likely show the HOMO localized primarily on the electron-rich 2-methoxyphenyl ring, while the LUMO might be distributed over the aromatic system. The cyclopropyl group can also influence the electronic properties.

The charge distribution within the molecule can be visualized using a molecular electrostatic potential (MEP) map. This map shows regions of negative potential (electron-rich, susceptible to electrophilic attack) and positive potential (electron-poor, susceptible to nucleophilic attack). For this molecule, the oxygen atoms of the hydroxyl and methoxy (B1213986) groups would be regions of high negative potential.

Molecular Modeling and Dynamics Simulations

While quantum chemical calculations focus on the electronic structure of a single molecule, molecular modeling and dynamics simulations can explore the behavior of the molecule over time and in the context of a larger system.

Conformational Analysis and Potential Energy Surface Mapping

Molecules are not static; they are constantly in motion, with various parts rotating around single bonds. Conformational analysis aims to identify the different stable conformations of a molecule and their relative energies. uci.edu For 1-Cyclopropyl-1-(2-methoxyphenyl)ethanol, rotation around the single bonds connecting the cyclopropyl, ethanol, and phenyl groups will lead to different conformers.

A potential energy surface (PES) map is a graphical representation of the energy of a molecule as a function of one or more of its geometric parameters. By mapping the PES, researchers can identify the low-energy valleys corresponding to stable conformers and the mountain passes that represent the energy barriers to interconversion between them. This is particularly relevant for understanding the "cyclopropyl effect," where the presence of a cyclopropyl group can influence the conformational preferences of adjacent groups. chemistryworld.com

Ligand-Target Interaction Modeling (e.g., Receptor Binding Site Analysis for Analogs)

If 1-Cyclopropyl-1-(2-methoxyphenyl)ethanol or its analogs are being investigated for biological activity, molecular docking simulations can be employed to predict how they might bind to a biological target, such as a protein receptor or an enzyme active site. nih.gov

Molecular docking involves placing the molecule (the ligand) into the binding site of the target protein and calculating the binding affinity. This process helps to identify the most likely binding pose and the key interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the ligand-protein complex. While no specific target has been identified for 1-Cyclopropyl-1-(2-methoxyphenyl)ethanol in the reviewed literature, the methodology is widely applicable. For instance, studies on cyclopropyl-containing analogs of other compounds have successfully used docking to understand their interaction with receptors. researchgate.net

Mechanistic Insights from Computational Approaches

Computational chemistry has emerged as a powerful tool for elucidating the intricate details of reaction mechanisms that are often difficult to discern through experimental means alone. In the context of the synthesis of 1-Cyclopropyl-1-(2-methoxyphenyl)ethanol, computational approaches, particularly Density Functional Theory (DFT), provide invaluable insights into the transition states of key synthetic steps and help in understanding and predicting reaction pathways and selectivity.

Transition State Characterization for Key Synthetic Steps

The synthesis of 1-Cyclopropyl-1-(2-methoxyphenyl)ethanol, a tertiary alcohol, can be envisioned through several synthetic routes, with the most common being the nucleophilic addition of an organometallic reagent to a ketone. Two primary pathways are the addition of a cyclopropyl organometallic reagent to 2-methoxyacetophenone (B1211565) or the addition of a methyl organometallic reagent to cyclopropyl 2-methoxyphenyl ketone.

Computational modeling of these reactions allows for the characterization of the transition state (TS), which is the highest energy point along the reaction coordinate and is crucial for determining the reaction's feasibility and rate. For the nucleophilic addition to a carbonyl group, the mechanism involves the approach of the nucleophile to the electrophilic carbonyl carbon. This process leads to a change in the hybridization of the carbonyl carbon from sp² to sp³, resulting in a tetrahedral intermediate. libretexts.orgpressbooks.pub

DFT calculations can model the geometry and energy of this transition state. Studies on similar nucleophilic additions to carbonyls have shown that the nucleophile does not approach the carbonyl carbon at a perpendicular angle. academie-sciences.fr Instead, the trajectory is often influenced by steric and electronic factors of both the nucleophile and the substrate. academie-sciences.fr In the case of 1-Cyclopropyl-1-(2-methoxyphenyl)ethanol synthesis, the transition state would involve the formation of a new carbon-carbon bond between the cyclopropyl or methyl nucleophile and the carbonyl carbon of the ketone, with the negative charge developing on the oxygen atom.

The presence of the 2-methoxyphenyl group introduces specific electronic and steric effects. The methoxy group is an electron-donating group, which can influence the electrophilicity of the carbonyl carbon. Aromatic aldehydes, for instance, are generally less reactive towards nucleophilic addition than their aliphatic counterparts due to the electron-donating resonance effect of the aromatic ring, which reduces the partial positive charge on the carbonyl carbon. pressbooks.pub Computational studies can quantify this effect on the activation energy of the transition state.

Furthermore, the steric bulk of the ortho-methoxy group and the cyclopropyl ring can influence the approach of the nucleophile and the stability of the transition state. DFT calculations can precisely model these steric interactions and their impact on the energy barrier of the reaction.

Reaction Pathway Elucidation and Selectivity Prediction

Beyond characterizing a single transition state, computational studies can elucidate the entire reaction pathway, including the formation of pre-reaction complexes, intermediates, and the final product. For Grignard or organolithium additions, the reaction is not a simple one-step process. The organometallic reagent often exists as aggregates in solution, and the reaction mechanism can involve coordination of the magnesium or lithium cation to the carbonyl oxygen. nih.govmt.com

Computational studies on Grignard reactions have revealed the significant role of the metal halide in influencing the diastereoselectivity of the addition to ketones. nih.gov By modeling the transition states for different diastereomeric outcomes, DFT calculations can predict which stereoisomer is likely to be favored. Although 1-Cyclopropyl-1-(2-methoxyphenyl)ethanol itself is not chiral, if a chiral center were present in the molecule or if chiral ligands were used, computational modeling could predict the enantioselectivity of the reaction. Recent research has focused on the design of chiral ligands for the asymmetric addition of Grignard reagents to ketones to produce enantioenriched tertiary alcohols. rsc.orgresearchgate.net

The reaction pathway for the formation of 1-Cyclopropyl-1-(2-methoxyphenyl)ethanol can be influenced by the choice of reactants and reaction conditions. For example, the reactivity of organolithium reagents is generally higher than that of Grignard reagents. mt.com Computational chemistry can compare the activation barriers for these different reagents, providing a theoretical basis for reagent selection.

Moreover, computational studies can explore potential side reactions. For instance, in sterically hindered cases, Grignard reagents can sometimes lead to the reduction of the carbonyl group rather than addition. wikipedia.org By calculating the energy profiles for both the addition and reduction pathways, it is possible to predict the conditions under which each pathway would be dominant.

Role of 1 Cyclopropyl 1 2 Methoxyphenyl Ethanol As a Strategic Intermediate in Complex Molecule Synthesis

Building Block for Advanced Chemical Scaffolds

The inherent reactivity of 1-Cyclopropyl-1-(2-methoxyphenyl)ethanol makes it an effective building block for the synthesis of more complex molecular frameworks. The presence of the cyclopropyl (B3062369) ring, a motif found in numerous bioactive molecules, coupled with the ortho-methoxy-substituted phenyl ring, provides a starting point for significant molecular elaboration. google.comrsc.org Donor-acceptor cyclopropanes, a class of compounds to which derivatives of 1-Cyclopropyl-1-(2-methoxyphenyl)ethanol belong, are known to be excellent precursors for a variety of valuable organic compounds. nih.gov

A key example of its application is in the construction of thiophene-based scaffolds. Through a ring-opening/annulation reaction, 1-Cyclopropyl-1-(2-methoxyphenyl)ethanol can be converted into 5-(2-methoxyphenyl)thiophene-2-carbaldehyde (B3042051). This transformation effectively uses the cyclopropyl ethanol (B145695) structure to build a more complex, heteroaromatic scaffold, demonstrating its role as a foundational piece in the assembly of advanced chemical structures. rsc.org

Table 1: Synthesis of an Advanced Scaffold from 1-Cyclopropyl-1-(2-methoxyphenyl)ethanol rsc.org
Starting MaterialReagents & ConditionsProduct ScaffoldYield
1-Cyclopropyl-1-(2-methoxyphenyl)ethanolK₂S, DMSO, 140 °C, 8 h, Air5-(2-methoxyphenyl)thiophene-2-carbaldehydeNot explicitly stated for this specific isomer, but analogous reactions yielded up to 41%

Precursor to Heterocyclic Compounds with Defined Stereochemistry

The synthesis of heterocyclic compounds, which form the core of many pharmaceuticals, is a significant application of 1-Cyclopropyl-1-(2-methoxyphenyl)ethanol. beilstein-journals.org The compound serves as a potent precursor for creating five-membered heterocycles, such as thiophenes, through a one-pot ring-opening and annulation strategy. rsc.org

In a notable application, 1-Cyclopropyl-1-(2-methoxyphenyl)ethanol (designated as compound 1i ) was reacted with potassium sulfide (B99878) in dimethyl sulfoxide (B87167) (DMSO) under heat. This process initiates a cascade where the cyclopropane (B1198618) ring opens, and a sulfur atom is incorporated to form a thiophene (B33073) ring fused with a carbaldehyde group. The reaction is efficient and provides a direct route to substituted thiophene aldehydes, which are themselves versatile intermediates in medicinal chemistry. rsc.org While this specific reaction does not focus on creating chiral centers, the principle of using cyclopropane precursors is a well-established strategy for accessing compounds with defined stereochemistry. google.comrsc.org The defined substitution pattern on the resulting thiophene is a direct consequence of the starting material's structure.

Table 2: Synthesis of a Heterocyclic Compound rsc.org
ReactantSulfur SourceSolventTemperatureTimeResulting Heterocycle
1-Cyclopropyl-1-(2-methoxyphenyl)ethanolPotassium Sulfide (K₂S)DMSO140 °C8 h5-(2-methoxyphenyl)thiophene-2-carbaldehyde

Scaffold for the Introduction of Diverse Functionalities and Substructures

The structure of 1-Cyclopropyl-1-(2-methoxyphenyl)ethanol is amenable to various modifications, allowing it to serve as a scaffold for introducing diverse chemical functionalities. The tertiary hydroxyl group is a prime site for chemical reactions. For instance, this alcohol can be transformed into other key functional groups, such as an amine. The existence of (1-(2-Methoxyphenyl)cyclopropyl)methanamine demonstrates that the hydroxyl moiety can be successfully converted into a primary amine, a critical functional group in many pharmaceutical and agrochemical compounds. sigmaaldrich.com

Furthermore, the entire cyclopropyl ethanol motif can be used to install a larger, functionalized substructure onto a molecule. The synthesis of 5-(2-methoxyphenyl)thiophene-2-carbaldehyde is a clear example where the original scaffold is consumed to introduce a complex heteroaromatic aldehyde group. rsc.org This transformation showcases the molecule's utility not just for simple functional group interconversion, but for the wholesale introduction of new, complex substructures. The reactivity of the cyclopropane ring, particularly in donor-acceptor systems, allows it to act as a synthetic equivalent of a 1,3-dipole, opening up pathways to various cyclic and acyclic compounds. nih.gov

Structure Property Relationship Spr Studies in the Context of Synthetic Design

Influence of Substituent Effects on Reaction Selectivity and Yield

The reactivity of "1-Cyclopropyl-1-(2-methoxyphenyl)ethanol" in synthetic transformations is significantly governed by the electronic and steric nature of its constituent parts: the cyclopropyl (B3062369) ring, the ortho-methoxy group, and the tertiary alcohol. The synthesis of this compound itself, most commonly envisioned through the nucleophilic addition of a cyclopropyl organometallic reagent to 2-methoxyacetophenone (B1211565), is subject to these influences.

Electronic Effects:

The methoxy (B1213986) group at the ortho position of the phenyl ring exerts a dual electronic influence. It has an electron-donating resonance effect (+M) and an electron-withdrawing inductive effect (-I). wikipedia.orglibretexts.org In electrophilic aromatic substitution, the methoxy group is generally an activating, ortho-para director. wikipedia.org However, in the context of nucleophilic addition to the carbonyl precursor, the ortho position introduces specific steric and electronic perturbations. The electron-donating nature of the methoxy group can slightly decrease the electrophilicity of the carbonyl carbon, potentially affecting reaction rates with nucleophiles like cyclopropylmagnesium bromide. libretexts.org

Steric Effects:

The steric hindrance imposed by the ortho-methoxy group is a critical factor influencing the approach of the cyclopropyl nucleophile to the ketone precursor. wikipedia.org This steric congestion can impact the yield and may necessitate specific reaction conditions, such as the use of chelating Lewis acids, to promote the desired transformation. The orientation of the methoxy group relative to the plane of the aromatic ring can also play a role in directing the incoming nucleophile. researchgate.net

The influence of these effects can be systematically studied by comparing reaction outcomes with analogs bearing different substituents on the phenyl ring. Below is a hypothetical data table illustrating potential trends in the synthesis of "1-Cyclopropyl-1-(Aryl)ethanol" derivatives, based on established chemical principles.

Aryl Substituent (Position)Electronic EffectSteric HindrancePredicted Yield (%)Plausible Byproducts
2-OCH₃+M, -I (net donating)HighModerateUnreacted starting material
4-OCH₃+M, -I (net donating)LowHighMinimal
4-NO₂-M, -I (withdrawing)LowHighMinimal
HNeutralLowHighMinimal
2,6-(OCH₃)₂+M, -I (strong donating)Very HighLowSignificant unreacted starting material, potential for enolization

This table is illustrative and based on general principles of organic chemistry. Actual experimental results may vary.

Stereochemical Control and its Implications for Synthetic Accessibility

The carbon atom bearing the hydroxyl, cyclopropyl, and 2-methoxyphenyl groups is a chiral center. Consequently, "1-Cyclopropyl-1-(2-methoxyphenyl)ethanol" exists as a pair of enantiomers. The ability to control the stereochemical outcome of its synthesis is crucial, as the biological activity and synthetic utility of subsequent products often depend on a specific stereoisomer.

The synthesis of tertiary alcohols via the addition of organometallic reagents to ketones can be rendered stereoselective through various strategies. youtube.comyoutube.com The development of chiral ligands that can coordinate to the organometallic reagent or the ketone can create a chiral environment, favoring the formation of one enantiomer over the other. nih.gov

For instance, the use of a chiral catalyst system in the addition of cyclopropylmagnesium bromide to 2-methoxyacetophenone could proceed as follows:

Catalyst System: A chiral ligand, such as a derivative of 1,2-diaminocyclohexane (DACH), can be used to modulate the reactivity and selectivity of the Grignard reagent. nih.gov

Mechanism: The chiral ligand-magnesium complex would preferentially coordinate to one face of the ketone, directing the nucleophilic attack of the cyclopropyl group from the less hindered side of that complex, leading to an excess of one enantiomer.

The stereochemistry of the tertiary alcohol can also have profound implications for its subsequent reactions. The cyclopropyl carbinol moiety is known to undergo stereospecific ring-opening reactions under acidic or Lewis acidic conditions, leading to homoallylic alcohols. nih.govresearchgate.netnih.gov The stereochemistry of the starting alcohol directly dictates the stereochemistry of the resulting product. This provides a powerful tool for the synthesis of complex acyclic structures with defined stereocenters. nih.govchemicalbook.com

The following table outlines potential stereoselective synthetic approaches and their implications:

Synthetic ApproachKey PrincipleExpected OutcomeImplication for Synthetic Accessibility
Asymmetric Grignard Addition with Chiral LigandFacial discrimination of the prochiral ketone by a chiral catalyst-reagent complex. nih.govEnantioenriched 1-Cyclopropyl-1-(2-methoxyphenyl)ethanol.Access to enantiomerically pure downstream products.
Resolution of Racemic MixtureSeparation of enantiomers using a chiral resolving agent or chiral chromatography.Separated (R)- and (S)-enantiomers.Provides both enantiomers for comparative studies, but can be less efficient.
Stereospecific Ring-OpeningThe stereochemistry of the tertiary alcohol dictates the geometry of the resulting alkene in a ring-opened product. researchgate.netFormation of a specific diastereomer of the corresponding homoallylic alcohol.Allows for the transfer of stereochemical information to a new molecule.

Rational Design of Derivatives for Enhanced Synthetic Utility

The scaffold of "1-Cyclopropyl-1-(2-methoxyphenyl)ethanol" can be rationally modified to create derivatives with enhanced or altered synthetic utility. The cyclopropyl group, in particular, is a versatile functional handle that can be used to modulate the electronic properties, conformation, and metabolic stability of a molecule. nih.govscientificupdate.com

Modifications to the Cyclopropyl Ring:

The introduction of substituents on the cyclopropyl ring can influence the reactivity of the tertiary alcohol and the stability of any intermediates formed during its reactions. For example, the incorporation of an electron-withdrawing group could facilitate ring-opening reactions.

Modifications to the Aromatic Ring:

Altering the substituents on the phenyl ring can tune the electronic properties of the molecule. For example, replacing the methoxy group with other alkoxy groups or with electron-withdrawing groups would impact the reactivity of the tertiary alcohol and the potential for further aromatic substitution reactions.

Derivatization of the Hydroxyl Group:

The tertiary alcohol can be converted into a variety of other functional groups. For instance, it can be transformed into a leaving group to facilitate nucleophilic substitution reactions, although such reactions at a tertiary center can be challenging and may proceed through carbocationic intermediates. researchgate.net

The following table presents a hypothetical design strategy for derivatives with specific synthetic applications:

DerivativeDesign RationalePotential Synthetic Application
1-(1-Vinylcyclopropyl)-2-methoxybenzeneDehydration of the parent alcohol.Substrate for cycloaddition reactions (e.g., Diels-Alder).
1-(2-Methoxy-4-nitrophenyl)-1-cyclopropylethanolIntroduction of an electron-withdrawing group on the phenyl ring.Enhanced reactivity in nucleophilic aromatic substitution of the nitro group.
(E/Z)-1-(2-Methoxyphenyl)-4-penten-1-oneStereospecific ring-opening of the cyclopropyl carbinol. researchgate.netAccess to acyclic building blocks with defined alkene geometry.
1-Cyclopropyl-1-(2,4-dimethoxyphenyl)ethanolAddition of a second electron-donating group to the aromatic ring.Increased electron density in the aromatic ring for electrophilic substitution reactions.

Future Directions in the Research of 1 Cyclopropyl 1 2 Methoxyphenyl Ethanol Chemistry

Discovery of Novel Catalytic Asymmetric Synthetic Routes

The creation of single-enantiomer chiral molecules is a cornerstone of modern synthetic chemistry. For 1-Cyclopropyl-1-(2-methoxyphenyl)ethanol, the development of catalytic asymmetric methods to control the stereochemistry at the carbinol center is a primary research goal. Current strategies largely rely on stoichiometric reagents or resolution of racemic mixtures. Future efforts will likely focus on catalytic approaches that offer greater efficiency, atom economy, and enantioselectivity.

Promising avenues include:

Asymmetric Grignard Addition: The addition of a cyclopropyl (B3062369) magnesium bromide to a 2-methoxyacetophenone (B1211565) precursor is the most direct route. Future research would involve the development of novel chiral ligands that can effectively coordinate to the Grignard reagent or the ketone, thereby directing the nucleophilic attack to one face of the carbonyl group.

Biocatalytic Reduction: The enantioselective reduction of a precursor ketone, cyclopropyl-(2-methoxyphenyl)ketone, using biocatalysts is a highly promising green chemistry approach. Engineered enzymes, such as ketoreductases (KREDs), have shown remarkable success in reducing various ketones to their corresponding chiral alcohols with high enantiomeric excess. Research in this area would involve screening enzyme libraries and potentially employing ionic liquids to enhance reaction efficiency and catalyst performance. cjcatal.com

Chemoenzymatic Synthesis: An alternative chemoenzymatic strategy could involve the use of engineered enzymes for cyclopropanation. rochester.edu For instance, an engineered myoglobin (B1173299) variant could catalyze the diastereoselective and enantioselective cyclopropanation of 2-methoxystyrene using a diazoester, followed by chemical reduction of the resulting ester to the target alcohol. rochester.edu This approach allows for the construction of the chiral cyclopropane (B1198618) ring and subsequent functional group manipulation. rochester.edu

Table 1: Comparison of Potential Catalytic Asymmetric Synthetic Routes
Synthetic RouteCatalyst TypeKey PrecursorPotential AdvantagesResearch Challenges
Asymmetric Grignard AdditionChiral Ligand / Lewis Acid2-MethoxyacetophenoneDirect, high atom economyLigand design for high enantioselectivity
Biocatalytic Ketone ReductionEngineered Ketoreductase (KRED)Cyclopropyl-(2-methoxyphenyl)ketoneHigh enantioselectivity, mild conditionsEnzyme screening and optimization
Chemoenzymatic CyclopropanationEngineered Myoglobin Variant2-MethoxystyreneHigh stereoselectivity for cyclopropane coreMulti-step process, availability of chiral diazo reagents rochester.edu

Exploration of Undiscovered Chemical Reactivity and Transformation Pathways

The unique juxtaposition of the cyclopropyl, hydroxyl, and 2-methoxyphenyl groups in 1-Cyclopropyl-1-(2-methoxyphenyl)ethanol suggests a rich and largely unexplored reactive landscape. The inherent strain of the three-membered ring and the potential for electronic stabilization from the methoxy-substituted phenyl ring can be exploited to uncover novel chemical transformations.

Future research directions could investigate:

Acid-Catalyzed Rearrangements: Treatment with Lewis or Brønsted acids could induce a pinacol-type rearrangement, where the cyclopropyl group migrates. This could lead to the formation of novel spirocyclic or ring-expanded structures, depending on the reaction conditions and the migratory aptitude of the substituents.

Ring-Opening Reactions: The cyclopropylcarbinol moiety is susceptible to ring-opening reactions. Under specific conditions, the cyclopropane ring could open to form homoallylic alcohols or other unsaturated structures. This transformation could be initiated photochemically, as seen in related aryl cyclopropyl ketones where one-electron reduction leads to a ring-opened radical anion. nih.gov Exploring similar pathways for the alcohol could provide access to a diverse range of linear and carbocyclic products.

Oxidative Cleavage: The Baeyer-Villiger oxidation is a known transformation for ketones. nih.gov While not directly applicable to the tertiary alcohol, related oxidative cleavage reactions could be explored. For example, fragmentation reactions initiated by oxidation of the alcohol could lead to the formation of ester derivatives by cleaving the bond between the quaternary carbon and the cyclopropyl or aryl group. Such reactions could reveal the electronic influence of the 2-methoxyphenyl group on the regioselectivity of the cleavage. nih.gov

Computational Design of Advanced Analogues for Targeted Synthetic Applications

Computational chemistry and molecular modeling are powerful tools for accelerating the discovery of new molecules with desired properties. tesisenred.netnih.gov By simulating molecular structures and energies, researchers can predict the behavior of novel compounds before committing to lengthy and resource-intensive laboratory synthesis. nih.govunifap.br For 1-Cyclopropyl-1-(2-methoxyphenyl)ethanol, these in silico methods can guide the design of advanced analogues for use as specialized building blocks or intermediates in organic synthesis. rsc.orgnih.govnih.gov

The design process can leverage several computational techniques:

Molecular Mechanics (MM): MM methods use classical physics-based force fields to calculate the potential energy of a molecule as a function of its atomic coordinates. tesisenred.net This approach is computationally efficient and ideal for conformational analysis of a large number of potential analogues. Researchers can systematically modify the parent structure—for example, by changing the substitution pattern on the phenyl ring or altering the cyclopropyl group—and rapidly assess the steric and conformational consequences of these changes.

Quantum Mechanics (QM): QM methods, such as Density Functional Theory (DFT), provide a more accurate description of electronic structure by solving approximations of the Schrödinger equation. tesisenred.net These calculations can yield valuable information about an analogue's electronic properties, such as its molecular electrostatic potential (MEP) map, frontier molecular orbital energies (HOMO/LUMO), and charge distribution. This data is critical for predicting the reactivity of designed analogues in subsequent synthetic steps.

Quantitative Structure-Property Relationship (QSPR): By generating a library of virtual analogues and calculating various molecular descriptors (e.g., steric, electronic, topological), researchers can build QSPR models. These models can correlate specific structural features with desired synthetic outcomes, such as reactivity in a particular cross-coupling reaction or selectivity in a catalytic transformation.

Table 2: Computational Approaches for Analogue Design
Computational MethodPrimary ApplicationInformation GainedExample for Analogue Design
Molecular Mechanics (MM)Conformational searching, steric analysisStable conformations, steric hindranceEvaluating the steric impact of adding substituents to the phenyl ring.
Quantum Mechanics (QM) / DFTElectronic structure, reactivity predictionElectrostatic potential, orbital energies, bond strengths tesisenred.netPredicting how an electron-withdrawing group on the phenyl ring would affect the acidity of the hydroxyl proton.
Molecular DockingBinding mode prediction with catalystsInteraction energies, binding orientationSimulating how different analogues fit into the active site of a biocatalyst to predict enantioselectivity. researchgate.net

Through the targeted application of these computational strategies, the design of advanced analogues of 1-Cyclopropyl-1-(2-methoxyphenyl)ethanol can be rationalized, focusing synthetic efforts on molecules with the highest potential for specific and valuable applications in organic chemistry.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-Cyclopropyl-1-(2-methoxyphenyl)ethanol?

  • Methodological Answer :

  • Grignard Reaction : React a cyclopropylmagnesium bromide with 2-methoxyacetophenone, followed by acidic workup to yield the secondary alcohol .
  • Reduction of Ketones : Use sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) to reduce 1-cyclopropyl-1-(2-methoxyphenyl)ketone. Optimize solvent conditions (e.g., THF or ethanol) to improve yield .
  • Chiral Synthesis : Employ asymmetric catalysis (e.g., Corey–Bakshi–Shibata reduction) if enantiomeric purity is required .

Q. How can the structure of 1-Cyclopropyl-1-(2-methoxyphenyl)ethanol be confirmed?

  • Methodological Answer :

  • NMR Spectroscopy : Analyze 1H^1H-NMR for cyclopropyl protons (δ 0.5–1.5 ppm) and methoxy singlet (δ ~3.8 ppm). 13C^{13}C-NMR should confirm the quaternary cyclopropyl carbon .
  • Mass Spectrometry (MS) : Look for molecular ion [M+H]⁺ at m/z 206.3 (calculated for C₁₂H₁₆O₂) and fragmentation patterns indicative of cyclopropane ring cleavage .
  • X-ray Crystallography : For absolute configuration determination, co-crystallize with a chiral resolving agent (e.g., tartaric acid derivatives) .

Q. What stability considerations are critical for handling this compound?

  • Methodological Answer :

  • Storage : Store under inert gas (N₂/Ar) at –20°C to prevent oxidation of the alcohol group. Use amber vials to avoid photodegradation of the methoxyaryl moiety .
  • Reactivity : The cyclopropane ring may undergo strain-driven reactions (e.g., ring-opening under acidic conditions). Test stability in common solvents (e.g., DMSO, MeOH) via accelerated degradation studies .

Advanced Research Questions

Q. How does the cyclopropane ring influence the compound’s reactivity in substitution reactions?

  • Methodological Answer :

  • Kinetic Studies : Compare reaction rates of 1-Cyclopropyl-1-(2-methoxyphenyl)ethanol with non-cyclopropyl analogs (e.g., 1-phenyl-1-(2-methoxyphenyl)ethanol) in SN2 reactions. Use DFT calculations to map transition states and assess ring strain effects .
  • Ring-Opening Pathways : Investigate acid-catalyzed ring-opening using HCl/H₂SO₄. Monitor intermediates via LC-MS and propose mechanisms based on carbocation stability .

Q. What computational tools can predict the compound’s interactions with biological targets?

  • Methodological Answer :

  • Docking Simulations : Use AutoDock Vina or Schrödinger Suite to model binding to cytochrome P450 enzymes (CYP2E1, CYP1A2), referencing similar methoxyphenyl substrates .
  • ADMET Prediction : Apply SwissADME or ADMETLab to estimate bioavailability, logP, and metabolic pathways (e.g., O-demethylation of the methoxy group) .

Q. How can enantioselective synthesis be optimized for high enantiomeric excess (ee)?

  • Methodological Answer :

  • Chiral Catalysts : Screen Jacobsen’s thiourea catalysts or Noyori-type Ru complexes for asymmetric transfer hydrogenation of the precursor ketone .
  • Chromatographic Resolution : Use chiral stationary phases (e.g., Chiralpak IA) with hexane/isopropanol mobile phases. Validate ee via chiral HPLC or polarimetry .

Q. What contradictory data might arise in studies of its metabolic pathways?

  • Methodological Answer :

  • Species-Specific Metabolism : Compare microsomal studies (rat vs. human) using LC-MS/MS. Note discrepancies in CYP-mediated oxidation/reduction (e.g., o-aminophenol vs. o-anisidine formation) .
  • Redox Artifacts : Control for non-enzymatic oxidation of hydroxylamine intermediates by maintaining pH 7.4 and excluding light .

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